Cas no 88323-89-1 (1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride)
1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[4-methyl-2-(propylamino)-5-thiazolyl]-, monohydrochloride
- 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
- 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
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- MDL: MFCD25370976
- Inchi: 1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H
- InChI Key: FCXVCRRWZDZWLP-UHFFFAOYSA-N
- SMILES: Cl.S1C(C(C)=O)=C(C)N=C1NCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Topological Polar Surface Area: 70.2
1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB500481-250 mg |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride |
88323-89-1 | 250MG |
€198.50 | 2022-03-01 | ||
| abcr | AB500481-500 mg |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride |
88323-89-1 | 500MG |
€264.80 | 2022-03-01 | ||
| abcr | AB500481-1 g |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride |
88323-89-1 | 1g |
€309.00 | 2022-03-01 | ||
| abcr | AB500481-5 g |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride |
88323-89-1 | 5g |
€752.70 | 2022-03-01 | ||
| abcr | AB500481-250mg |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride; . |
88323-89-1 | 250mg |
€565.00 | 2025-04-15 | ||
| abcr | AB500481-1g |
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride; . |
88323-89-1 | 1g |
€1069.00 | 2025-04-15 | ||
| Enamine | EN300-1082765-0.05g |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride |
88323-89-1 | 95% | 0.05g |
$162.0 | 2023-10-28 | |
| Enamine | EN300-1082765-0.1g |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride |
88323-89-1 | 95% | 0.1g |
$241.0 | 2023-10-28 | |
| Enamine | EN300-1082765-0.25g |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride |
88323-89-1 | 95% | 0.25g |
$347.0 | 2023-10-28 | |
| Enamine | EN300-1082765-0.5g |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride |
88323-89-1 | 95% | 0.5g |
$546.0 | 2023-10-28 |
1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Suppliers
1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride
1-4-Methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one Hydrochloride: A Comprehensive Overview
1-4-Methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride (CAS No. 88323-89-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The molecule's structure is characterized by a thiazole ring system, a methyl group at position 4, and a propylamino substituent at position 2. These structural features contribute to its unique chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The hydrochloride salt form of this compound is often preferred for its enhanced solubility and stability, making it suitable for various pharmaceutical applications. Researchers have explored the synthetic pathways leading to this compound, emphasizing the use of efficient and environmentally friendly methodologies.
The thiazole ring in 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride plays a pivotal role in its pharmacological activity. The presence of the methyl and propylamino groups introduces steric and electronic effects that influence the compound's interaction with biological targets. For instance, the propylamino group may enhance lipophilicity, improving membrane permeability and bioavailability. This makes the compound a promising candidate for drug delivery systems targeting specific tissues or organs.
One of the most notable advancements in recent research involves the evaluation of this compound's antiproliferative activity against various cancer cell lines. Studies have demonstrated that 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride exhibits selective cytotoxicity towards malignant cells while sparing normal cells to a significant extent. This selectivity is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
In addition to its anticancer potential, this compound has shown promise in anti-inflammatory therapies. Preclinical models have revealed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are central mediators of chronic inflammation. This dual functionality underscores the versatility of thiazole derivatives in addressing multifaceted disease states.
The synthesis of 1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and acid-base neutralization. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial production.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into the stereochemistry and dynamic behavior of the molecule, which are essential for understanding its pharmacokinetics.
Looking ahead, ongoing research is focused on exploring the mechanistic underpinnings of this compound's biological effects. Advanced computational models are being utilized to predict its binding affinities to potential drug targets, such as kinases or transcription factors. These studies aim to elucidate how the compound interacts with cellular machinery at a molecular level.
In conclusion, CAS No. 88323-89-1, or 1-4-methyl
88323-89-1 (1-4-methyl-2-(propylamino)-1,3-thiazol-5-ylethan-1-one hydrochloride) Related Products
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